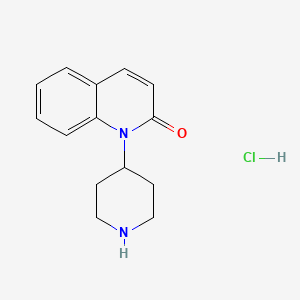

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Description

CAS Registry Number and Alternative Chemical Designations

The compound has the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 855778-84-6 | |

| European Community Number | 959-367-9 | |

| Other Synonyms | 173843-73-7, SCHEMBL5598701, 1-(4-Piperidyl)-1,2-dihydro-2-quinolinone hydrochloride |

Discrepancies in CAS numbers between sources (e.g., 173843-73-7 in ) likely arise from registry variations for free base vs. salt forms. The primary CAS for the hydrochloride salt is 855778-84-6 .

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₇ClN₂O , derived from:

- Free base : C₁₄H₁₆N₂O (quinolin-2-one + piperidine).

- Hydrochloride salt : Addition of HCl (Cl⁻ + H⁺).

Molecular weight calculation :

- Carbon (C): 14 × 12.01 = 168.14

- Hydrogen (H): 17 × 1.01 = 17.17

- Chlorine (Cl): 1 × 35.45 = 35.45

- Nitrogen (N): 2 × 14.01 = 28.02

- Oxygen (O): 1 × 16.00 = 16.00

- Total : 264.78 g/mol (matches experimental 264.75 g/mol).

Protonation State and Salt Formation Rationale

The piperidine nitrogen (pKa ~11.1) is protonated in the hydrochloride salt, forming a stable quaternary ammonium-chloride ion pair . Salt formation confers:

Hydrochloride salts are preferred for basic drugs due to chloride’s minimal interference with biological systems and compatibility with regulatory guidelines.

Structural Summary Table

| Feature | Description |

|---|---|

| Core Structure | Quinolin-2(1H)-one fused with piperidin-4-yl |

| Protonation Site | Piperidine nitrogen |

| Counterion | Chloride (Cl⁻) |

| Hybridization | sp³ (piperidine N), sp² (quinolin-2-one carbonyl) |

| Key Bond Angles | 109.5° (piperidine ring), 120° (aromatic rings) |

Properties

IUPAC Name |

1-piperidin-4-ylquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-6,12,15H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMVIICYKKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of 4-Piperidone Hydrochloride

- React 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of an alkali (e.g., sodium bicarbonate) in aqueous acetone or mixed solvent.

- Stir at room temperature (~25-30°C) for 24 hours.

- Extract and dry organic layer to obtain N-tertbutyloxycarbonyl-4-piperidone with high yield (~91-94%).

Step 2: Reductive Amination to Form 4-Amino-1-t-butoxycarbonylpiperidine

- Under inert atmosphere, react the protected piperidone with ammonia in ethanol, titanium tetraisopropoxide as catalyst, and sodium borohydride as reducing agent.

- Maintain temperature below 30°C during addition.

- After 3-8 hours reaction, terminate with concentrated ammonia, filter, wash, and concentrate to yield the amino-protected piperidine (~81-82% yield).

Step 3: Nucleophilic Substitution with 2-Chloro-3-pyridyl Carboxylic Acid

- React the amino piperidine with 2-chloro-3-pyridyl carboxylic acid in DMSO, with sodium carbonate and catalytic potassium iodide.

- Heat to 100°C for reaction completion.

- Cool, acidify to pH 4-5, filter precipitate, wash and recrystallize from isopropanol/water to obtain the intermediate (yield ~71-73%).

Step 4: Curtius Rearrangement to Form Final Compound

- Treat the intermediate with azide reagent (e.g., nitrine diphenyl phosphoester) and triethylamine in toluene under reflux for 4-8 hours.

- Remove solvent under reduced pressure.

- Wash crude product with 20% aqueous acetic acid.

- Recrystallize from ethyl acetate/methanol to obtain pure 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride (yield ~78-79%).

Table 1: Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents & Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | 4-piperidone HCl, di-tert-butyl dicarbonate, NaHCO3, RT 24h | Aqueous acetone | 91-94 | Room temperature, extraction & drying |

| 2 | Reductive Amination | N-Boc-4-piperidone, NH3/EtOH, Ti(OiPr)4, NaBH4, <30°C | Ethanol | 81-82 | Inert atmosphere, controlled temp |

| 3 | Nucleophilic Substitution | 4-amino-Boc-piperidine, 2-chloro-3-pyridyl acid, Na2CO3, KI, 100°C | DMSO | 71-73 | Acidify and recrystallize |

| 4 | Curtius Rearrangement | Intermediate, nitrine diphenyl phosphoester, Et3N, reflux 5h | Toluene | 78-79 | Purification by recrystallization |

Alternative Preparation Routes

Cyclization of 4-Piperidone and 2-Aminobenzophenone

Another reported approach involves direct cyclization of 4-piperidone with 2-aminobenzophenone in the presence of catalysts under reflux in ethanol or methanol. This method yields the quinolinone core with the piperidinyl substituent directly, followed by conversion to the hydrochloride salt.

Coupling of Piperidin-4-one Hydrochloride with Quinoline-4-carboxylic Acids

Research literature describes the preparation of substituted 1-(quinoline-4-carbonyl)piperidin-4-ones by coupling quinoline-4-carboxylic acids with piperidin-4-one hydrochloride using coupling agents like HATU and triethylamine in DMF at room temperature. Subsequent reductive amination and amidation steps lead to derivatives structurally related to 1-(piperidin-4-yl)quinolin-2(1H)-one.

Analytical and Research Findings

- The synthetic intermediates and final products are characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Yields in each step are generally high, making the method suitable for scale-up.

- The Curtius rearrangement step is critical for ring closure and formation of the imidazolopyridinone core, which is closely related to quinolinone derivatives.

- The use of protecting groups (Boc) and mild reductive amination conditions ensures selectivity and high purity.

- Solvent and reagent choices are optimized for green chemistry principles, safety, and cost-effectiveness.

Chemical Reactions Analysis

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other substituents using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride has been explored for its potential as a therapeutic agent across various diseases:

- Antimicrobial Activity : The compound has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.

- Antiviral Properties : Research suggests that it may possess antiviral activity, particularly against Hepatitis C virus, making it a candidate for further development in antiviral therapies .

- Anticancer Research : Studies have indicated its potential in targeting specific cancer pathways, with ongoing investigations into its efficacy against various cancer cell lines.

Biological Studies

The compound is being studied for its biological activities:

- Mechanism of Action : It may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular processes, such as DNA replication and protein synthesis.

- Structure-Activity Relationship (SAR) Studies : Ongoing research aims to optimize the compound's potency and selectivity through modifications of its structure, which can enhance its therapeutic profile.

Coordination Chemistry

In addition to biological applications, 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride serves as a building block in the synthesis of more complex organic molecules and ligands in coordination chemistry. This versatility allows for the exploration of new materials and catalysts.

Industrial Applications

The compound is also being investigated for its potential use in developing new materials, such as polymers and dyes, due to its unique chemical properties.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride against various bacterial strains. The results showed significant inhibition of growth for both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity

Research focused on the compound's anticancer properties revealed that it could inhibit the proliferation of specific cancer cell lines. Further studies are needed to elucidate the precise mechanisms by which it exerts these effects and to assess its efficacy in vivo.

Case Study 3: Structure Optimization

A series of derivatives based on 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride were synthesized and evaluated for their biological activity. These studies highlighted the importance of structural modifications in enhancing the compound's pharmacokinetic properties and overall therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperazine-Linked Quinolinone Derivatives

- 7-[4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy]quinolin-2(1H)-one oxalate (Compound 11, ) Structure: Contains a piperazine ring substituted with a 2-methoxyphenyl group, linked to the quinolinone core via a butoxy chain. Properties: Melting point (180–182°C) is higher than typical hydrochloride salts, likely due to the oxalate counterion. The extended butoxy linker may enhance lipophilicity compared to the target compound’s direct piperidinyl substitution . However, the target compound’s piperidine group may reduce polar interactions compared to piperazine .

- Dehydroaripiprazole (CAS 129722-25-4, ) Structure: Features a 2,3-dichlorophenyl-piperazine group linked to quinolinone via butoxy. Key Difference: The dichlorophenyl substitution enhances aromatic stacking interactions, improving dopamine receptor binding.

Isoxazoline-Incorporated 2-Quinolones ()

- 1-Amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one (AJI1-AJI8) Structure: Amino group at position 1 and isoxazoline at position 3. Activity: These compounds show antimicrobial and anti-inflammatory properties. The target compound’s piperidinyl group may confer different pharmacokinetics, such as improved blood-brain barrier penetration due to reduced polarity .

4-Hydroxyquinolin-2(1H)-one Derivatives ()

- 4-Hydroxy-1-methyl-3-(1H-pyrazol-4-ylcarbonyl)quinolin-2(1H)-one (Compound 5, ) Structure: Hydroxyl group at position 4 and pyrazole at position 3. Comparison: The hydroxyl group increases solubility but may reduce membrane permeability. The target compound’s lack of a 4-hydroxyl group could enhance bioavailability in hydrophobic environments, such as CNS tissue .

Spiro-Piperidine-Quinolinone Hybrids ()

- Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one hydrochloride Structure: Spiro architecture fusing piperidine and quinolinone. The target compound’s non-fused piperidine allows greater rotational freedom, which may broaden its interaction profile .

Physicochemical and Pharmacological Data

Biological Activity

Overview

1-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride is a quinolinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidinyl substituent at the fourth position of the quinolinone core, which enhances its pharmacological profile. Research has indicated that it exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

The compound can be synthesized through several methods, typically involving the cyclization of piperidone and related precursors. Common synthetic routes include:

- Cyclization Reactions : The reaction between 4-piperidone and 2-aminobenzophenone under specific conditions yields the desired quinolinone derivative.

- Solvent Use : Ethanol or methanol are often employed as solvents, with heating to facilitate cyclization.

The molecular formula for 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is , with a molecular weight of approximately 250.72 g/mol .

Antimicrobial Properties

Research has demonstrated that 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride possesses significant antimicrobial activity. It has been shown to be effective against various pathogens, including:

- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Exhibits antifungal properties against strains such as Aspergillus niger and Candida metapsilosis .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it has been noted to interfere with DNA replication processes, thereby exhibiting potential as a therapeutic agent in cancer treatment .

The biological effects of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA replication and protein synthesis.

- Receptor Modulation : It may modulate receptor activity involved in various signaling pathways, influencing cellular responses .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Pyrrolidin-1-yl)quinolin-2(1H)-one | Contains a pyrrolidine ring instead of piperidine | |

| 3-(Morpholin-4-yl)quinolin-2(1H)-one | Features a morpholine moiety | |

| 3-(Piperazine)quinolin-2(1H)-one | Incorporates a piperazine ring |

These compounds exhibit varying biological activities and pharmacological profiles, highlighting the distinctive properties of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the quinolinone structure. For example:

- Antiproliferative Studies : Research has shown that certain derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in disease pathways, reinforcing their potential therapeutic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent selection (e.g., 1-butanol for cyclization reactions), temperature, and stoichiometric ratios of reagents. For example, using potassium carbonate as a base in piperazine-forming reactions can yield intermediates in high purity (e.g., 95% yield for compound 10 in ). Purification steps, such as salt formation (e.g., oxalate or hydrochloride salts), are critical for isolating crystalline products. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates via melting point analysis (e.g., 167–168°C for compound 9) and NMR spectroscopy ensures reproducibility .

Q. What spectroscopic techniques are essential for characterizing 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride and its intermediates?

- Methodological Answer : 1H NMR in CDCl3 or DMSO-d6 is indispensable for confirming proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm). For example, compound 11 in showed distinct aromatic and aliphatic proton signals. Melting point analysis (e.g., 180–182°C for compound 11) and infrared spectroscopy (IR) can validate functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, especially for hydrochloride salts .

Q. What safety protocols should be followed when handling 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation by working in a fume hood. In case of skin contact, immediately rinse with water and remove contaminated clothing (). For spills, neutralize with inert absorbents and dispose of as hazardous waste. Store at room temperature in airtight containers, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) when characterizing novel derivatives of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, in , compound 12’s NMR data required correlation spectroscopy to resolve piperidine ring protons. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) or reference analogs (e.g., aripiprazole derivatives in ) .

Q. What methodologies are recommended for identifying and quantifying impurities in 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling. For example, lists related compounds like "7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one" as impurities. Mass spectrometry (LC-MS) can differentiate isobaric impurities, while nuclear Overhauser effect (NOE) NMR experiments confirm structural differences. Quantify impurities against validated reference standards .

Q. How can computational modeling predict the binding affinity of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride derivatives to dopamine receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into dopamine D2 receptor homology models (based on PDB templates) can predict binding poses. For instance, highlights dopamine receptor ligands with piperidine-quinoline scaffolds. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations refine affinity predictions, correlating with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies are effective for crystallizing 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride to obtain single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation of chloroform or dichloromethane solutions is a reliable method (e.g., rod-like crystals in ). For hydrochloride salts, adjust pH to prevent decomposition. Use anti-solvent diffusion (e.g., adding hexane to a saturated ethanol solution) if crystallization fails. Characterize crystals via differential scanning calorimetry (DSC) to confirm polymorphic purity .

Q. How do reaction conditions (e.g., catalyst choice) influence the synthesis of 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride derivatives?

- Methodological Answer : Catalysts like trioctylamine () improve nucleophilic substitution reactions by scavenging HCl. For example, compound 11 was synthesized in acetonitrile with trioctylamine, yielding 65% product. Screen alternative bases (e.g., DBU) or transition-metal catalysts (e.g., Pd for cross-coupling) to optimize challenging steps. Monitor reaction kinetics via in situ IR to identify rate-limiting stages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.